![molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2](/img/structure/B1319587.png)

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

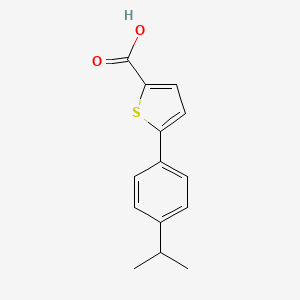

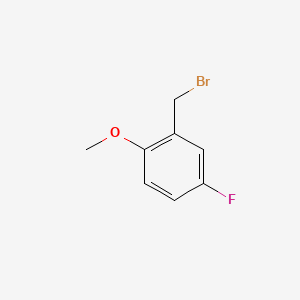

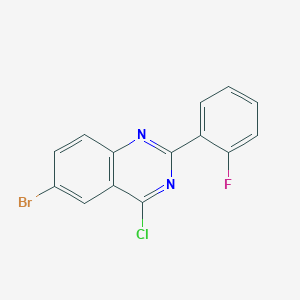

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a compound with the molecular formula C8H3BrN2OS . It is a member of a highly interesting heterocyclic structural class .

Synthesis Analysis

The synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is characterized by a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a tandem nucleophilic aromatic substitution/cyclization reaction . This is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .科学的研究の応用

Pharmaceutical Research Kinase Inhibitors

The compound has been used as a precursor in the synthesis of C-ring-substituted thienoquinolone derivatives, which are explored for their potential as kinase inhibitors. Kinase inhibitors are significant in the treatment of various cancers due to their role in regulating cell functions .

Anticancer Activity

Derivatives of this compound have shown promise in inhibiting the proliferation of lung cancer cells, indicating potential applications in developing anticancer therapies .

Material Science Polymer Synthesis

It may be used in synthesizing building blocks like pyridine-diketopyrrolopyrrole (PyDPP) for creating low band-gap copolymers, which are essential in polymer solar cells .

Chemical Synthesis Functionalization of Molecules

The compound serves as a suitable precursor for the functionalization of molecules, particularly in convergent analog synthesis, which is a method used to combine different molecular fragments into a single compound .

Biological Research Antimicrobial Potential

Indole derivatives, which can be synthesized from compounds like 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, possess various biological activities including antimicrobial properties .

Analytical Chemistry Spectroscopy and Chromatography

Information regarding NMR, HPLC, LC-MS, and UPLC related to this compound suggests its use in analytical methods for identifying and quantifying substances within a mixture .

作用機序

While the exact mechanism of action of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is not specified in the search results, derivatives of the central core were reported as potential anti-cancer agents through inhibition of several serine–threonine and tyrosine kinases including hedgehog kinase .

特性

IUPAC Name |

2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAFOJCIZMGXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=C2C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593855 |

Source

|

| Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55040-43-2 |

Source

|

| Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)